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molecular formula C10H9BrO2 B1269537 1-(4-Bromophenyl)butane-1,3-dione CAS No. 4023-81-8

1-(4-Bromophenyl)butane-1,3-dione

Cat. No. B1269537
M. Wt: 241.08 g/mol
InChI Key: GIKXMINIUUFRFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07067702B2

Procedure details

Dimethyl formamide (30 mL), palladium acetate (0.022 g, 0.1 mmol), tri-o-tolyl phosphine (0.060 g, 0.2 mmol), triethylamine (9.1 g, 90 mmol), 4-bromobenzoylacetone (2.41 g, 10 mmol) were added to a 100 mL Parr high pressure reactor with an inner glass liner. The solution was degassed with nitrogen for 10 minutes before the reactor was cooled to −196° C. and ethylene (1.7 g, 61 mmol) was condensed for 20 minutes. The reactor was allowed to warm to room temperature before heating to 100° C. in an oil bath. The pressure was bled off until 300 psi was achieved and the reaction was allowed to proceed for 12 hours. The reaction vessel was cooled to room temperature, the extra pressure bled, and the contents dissolved in water (50 mL) and ether (50 mL). The aqueous phase was made acidic by addition of concentrated hydrochloric acid followed by extraction with ether (2×50 mL). The combined organic phase was rinsed with saturated sodium chloride solution, and the organic phase was dried over magnesium sulfate overnight. The solution was filtered, the solvent was removed by vacuum, and the residue dissolved in chloroform (3 mL). The product was isolated by column chromatography from silica gel (Selecto, mesh size 63-200) with chloroform as eluent. The first band collected resulted in a yellow powder (1.03 g, 55% yield) upon solvent removal. 1H-NMR (200 MHz, 25° C., CDCl3): δ 16.12 (s, 1H), 7.83 (d, 2H), 7.45 (d, 2H), 6.70 (dd, 1H), 6.17 (s, 1H), 5.82 (d, 1H), 5.35 (d, 1H), 2.20 (s, 3H).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
9.1 g
Type
reactant
Reaction Step Five
Quantity
2.41 g
Type
reactant
Reaction Step Five
Quantity
0.022 g
Type
catalyst
Reaction Step Five
Quantity
0.06 g
Type
catalyst
Reaction Step Five
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
55%

Identifiers

REACTION_CXSMILES
[CH2:1](N(CC)CC)[CH3:2].Br[C:9]1[CH:20]=[CH:19][C:12]([C:13]([CH2:15][C:16](=[O:18])[CH3:17])=[O:14])=[CH:11][CH:10]=1.C=C.Cl>O.CCOCC.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.CN(C)C=O>[CH:1]([C:9]1[CH:20]=[CH:19][C:12]([C:13]([CH2:15][C:16](=[O:18])[CH3:17])=[O:14])=[CH:11][CH:10]=1)=[CH2:2] |f:6.7.8|

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
C=C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Five
Name
Quantity
9.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
2.41 g
Type
reactant
Smiles
BrC1=CC=C(C(=O)CC(C)=O)C=C1
Name
Quantity
0.022 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
0.06 g
Type
catalyst
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-196 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed with nitrogen for 10 minutes before the reactor
Duration
10 min
CUSTOM
Type
CUSTOM
Details
condensed for 20 minutes
Duration
20 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
before heating to 100° C. in an oil bath
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled to room temperature
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ether (2×50 mL)
WASH
Type
WASH
Details
The combined organic phase was rinsed with saturated sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over magnesium sulfate overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed by vacuum
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in chloroform (3 mL)
CUSTOM
Type
CUSTOM
Details
The product was isolated by column chromatography from silica gel (Selecto, mesh size 63-200) with chloroform as eluent
CUSTOM
Type
CUSTOM
Details
The first band collected

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(=C)C1=CC=C(C(=O)CC(C)=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.03 g
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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